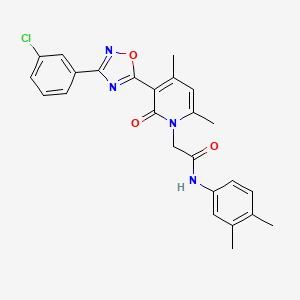![molecular formula C16H13ClN2O B2549994 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1553484-41-5](/img/structure/B2549994.png)
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular compound has not been directly studied in the provided papers, but its structure is related to the compounds that have been investigated. The isoquinoline derivatives have been of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and the need for careful control of reaction conditions. For example, a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols was developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates, where substituents affected the reaction temperatures, time, and yields . Similarly, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was improved using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . These methods could potentially be adapted for the synthesis of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones revealed that the presence of chloro substituents enables a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including strong N-H…O hydrogen bonds and various weak, non-classical hydrogen bonds, play a significant role in the stability and properties of the compounds. The molecular structure of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would likely exhibit similar interactions, which could be elucidated through experimental and computational studies.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The reactivity of the Schiff bases in isoquinolines, for instance, was found to increase with the introduction of α-benzoyl and α-ester groups . The chemical behavior of "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would be expected to be influenced by the amino and chloro substituents, potentially affecting its reactivity in synthetic transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are determined by their molecular structure and substituents. The compounds studied in the provided papers exhibit a range of properties, such as the ability to form chiral centers and engage in weak interactions that affect their crystal packing . The protonation behavior of aminomethyl-THIQs was investigated, showing substantial monoprotonation at physiological pH . These findings suggest that "2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one" would also have specific physical and chemical properties that could be characterized through similar analytical techniques, such as pKa measurement and NMR spectroscopy.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Antidepressant Action : A study by Zára-Kaczián et al. (1986) found that the structural requirement for a marked antidepressant action in tetrahydroisoquinoline derivatives includes the presence of an ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group. This suggests potential antidepressant applications for compounds structurally similar to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one (Zára-Kaczián et al., 1986).
Anti-inflammatory Properties
- Inhibiting Oedema Formation : A study by Torres et al. (1999) demonstrated the anti-inflammatory effects of compounds similar in structure to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one in inhibiting paw oedema in mice. This indicates its potential role in inflammatory responses (Torres et al., 1999).
Molecular Structure Analysis
- Structural Determination via XRD : A study by Mandal and Patel (2018) investigated the molecular structures of chlorophenyl substituted dihydroquinazolinones, similar to the subject compound, using X-ray crystallography. The study offers insights into the molecular interactions and structural features of such compounds (Mandal & Patel, 2018).
Antimalarial Activity
- Potent Antimalarial Activity : Research by Kesten et al. (1987) on quinolinylamino and diethylamino methyl alkylphenols, structurally related to the query compound, demonstrated significant antimalarial activity in mice. This suggests potential applications in antimalarial therapies (Kesten et al., 1987).
Antimicrobial Activity
- Synthesis and Antimicrobial Effectiveness : Zaki et al. (2019) synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which showed promising activities against various bacterial and fungal strains. This suggests the potential antimicrobial applications of structurally similar compounds (Zaki et al., 2019).
Future Directions
properties
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYBBJECTNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)
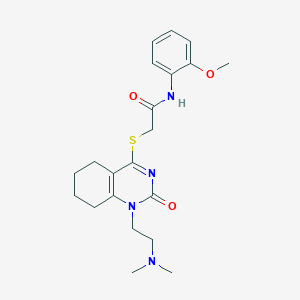
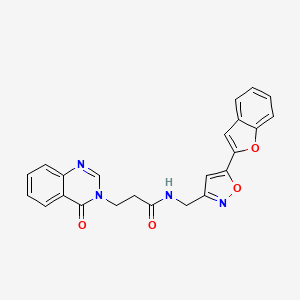
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)
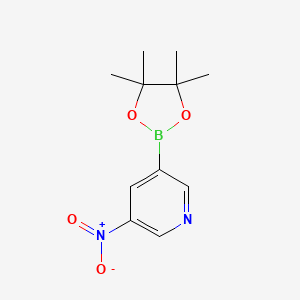
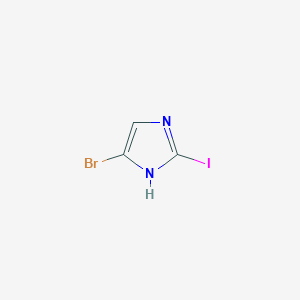
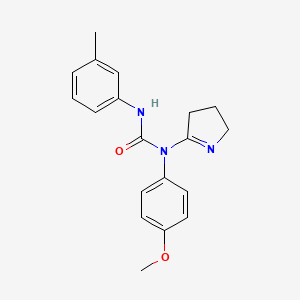
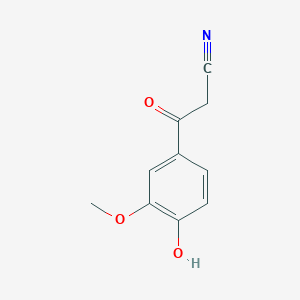
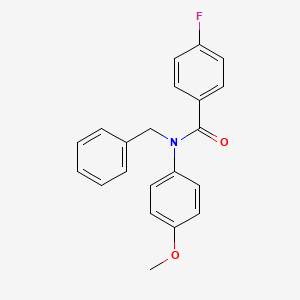
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
